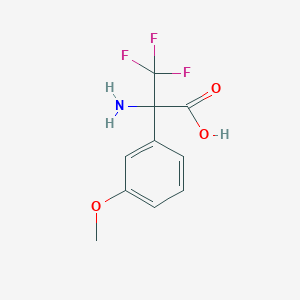

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Vue d'ensemble

Description

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, more commonly known as propargylsulfanylbenzoic acid (PSBA), is a synthetic organic compound derived from propargylsulfanylbenzoate and is used in a variety of scientific research applications. PSBA is a colorless and odorless compound with a molecular weight of 187.2 g/mol. It has a melting point of 116-118°C, and a boiling point of 230-232°C. PSBA has been studied extensively in the fields of chemistry, biochemistry, and physiology due to its unique properties and potential applications in laboratory experiments.

Applications De Recherche Scientifique

Enhancing Sensitivity of Skin Tests

The use of benzoic acid in various liquid vehicles has demonstrated that specific mixtures can significantly enhance the sensitivity of human skin tests for non-immunological immediate contact reactions. This research found that alcohol/water and alcohol/propylene glycol vehicles elicited stronger reactions compared to alcohols alone. Ethanol, commonly utilized in skin tests, shows that reactions can be intensified with these specific vehicle mixtures, suggesting potential applications in dermatological testing and research (Lahti, Poutianen, & Hannuksela, 1993).

Metabolomics and Detoxification Studies

A metabolomics study involving benzoic acid explored the detoxification process through glycine conjugation in humans. This research provides insight into the physiological significance of the glycine conjugation reaction and its implications for public health, demonstrating the detoxification of benzoic acid without indicating glycine depletion. The study highlights the importance of considering metabolic variations in detoxification processes, contributing to our understanding of human metabolism and potential health impacts of benzoic acid ingestion (Irwin et al., 2016).

Understanding Environmental Phenols Exposure

Research on environmental phenols, including derivatives of benzoic acid, in pregnant women highlights the pervasive exposure to these chemicals through consumer and personal care products. This study underscores the necessity of monitoring environmental phenol levels to assess potential health risks, particularly in vulnerable populations like pregnant women. The findings call for a comprehensive evaluation of phenol exposure sources and their implications for public health (Mortensen et al., 2014).

Chemical Sensitization and Occupational Health

The identification of new chemical sensitizers, such as 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, and their impact on occupational health illustrates the ongoing challenges in chemical safety and worker protection. This research on occupational respiratory diseases and urticaria related to benzoic acid derivatives emphasizes the need for stringent exposure control measures and awareness of potential health hazards in the workplace (Suojalehto et al., 2015).

Role in Plant Defense Mechanisms

Investigations into salicylic acid, a benzoic acid derivative, have revealed its central role in plant defense mechanisms. This research shows that salicylic acid occurs naturally in humans and animals and suggests a reassessment of its physiological role beyond its metabolite function from aspirin. The study indicates that salicylic acid could be an endogenous compound, prompting further exploration of its functions in human and animal health (Paterson et al., 2008).

Propriétés

IUPAC Name |

3-prop-2-ynylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDRCWQRMEHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)

![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)

![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)

![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)